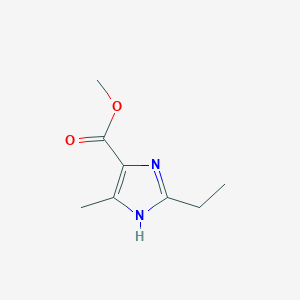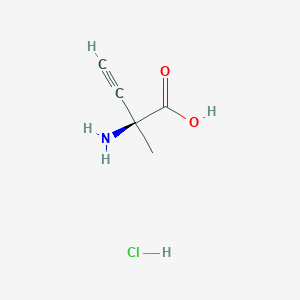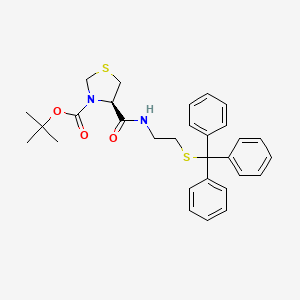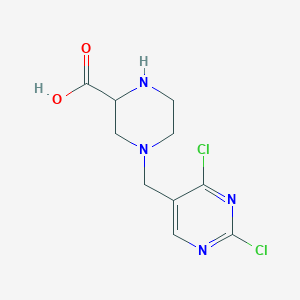
(6,6'-Dihydroxybiphenyl-2,2'-diyl)bis(diphenylphosphine Oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two diphenylphosphine oxide groups attached to a biphenyl backbone. Its structure allows for diverse applications, particularly in the synthesis of new ligands and as a building block in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) typically involves the reaction of biphenyl derivatives with diphenylphosphine oxide under controlled conditionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The diphenylphosphine oxide groups can be reduced to phosphines under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield biphenyl quinones, while reduction of the phosphine oxide groups can produce biphenyl diphosphines .
Applications De Recherche Scientifique
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) exerts its effects involves its ability to form stable complexes with metal ions. The hydroxyl and phosphine oxide groups can coordinate with metal centers, facilitating various catalytic and binding processes. These interactions are crucial in its role as a ligand in catalysis and in the stabilization of metal-containing biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): This compound is similar in structure but contains methoxy groups instead of hydroxyl groups, leading to different reactivity and applications.
(6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine):
Uniqueness
What sets (6,6’-Dihydroxybiphenyl-2,2’-diyl)bis(diphenylphosphine Oxide) apart is its dual functionality, combining hydroxyl and phosphine oxide groups. This dual functionality allows for versatile applications in both organic synthesis and coordination chemistry, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C36H28O4P2 |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
3-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-hydroxyphenyl)phenol |
InChI |
InChI=1S/C36H28O4P2/c37-31-23-13-25-33(41(39,27-15-5-1-6-16-27)28-17-7-2-8-18-28)35(31)36-32(38)24-14-26-34(36)42(40,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37-38H |
Clé InChI |
PCQJQLYESHHPLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-2-fluorobenzo[b]thiophene](/img/structure/B12823136.png)


![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)


![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)


